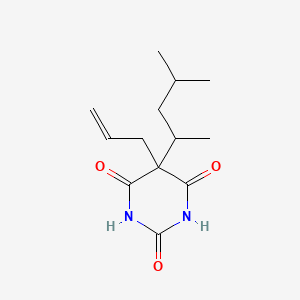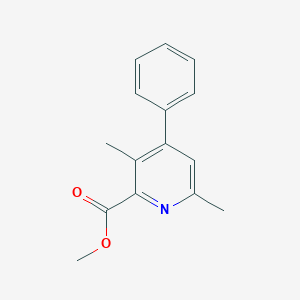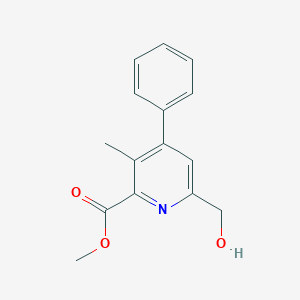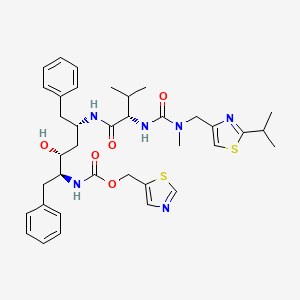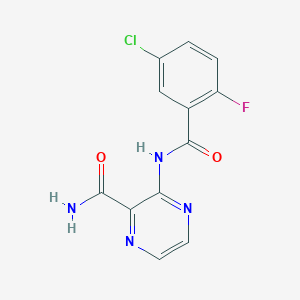
3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide
Descripción general
Descripción
3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide (CFPCA) is a novel chemical compound that has recently been studied for its potential applications in scientific research. CFPCA is an organic molecule with a molecular weight of 277.6 g/mol and a melting point of 167.5°C. It is a stable, white crystalline solid that is soluble in organic solvents. CFPCA has been used in a variety of scientific research applications, including drug design, enzyme inhibition, and medicinal chemistry.
Aplicaciones Científicas De Investigación
3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide has been studied for its potential applications in a variety of scientific research fields. It has been used as a model compound to study enzyme inhibition, drug design, and medicinal chemistry. 3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide has also been used as a ligand for studying protein-ligand interactions, such as those between enzymes and their substrates. Additionally, 3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide has been used to study the effects of various environmental factors on enzyme activity.
Mecanismo De Acción
3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide has been studied for its potential to inhibit the activity of certain enzymes. The mechanism by which 3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide inhibits enzymes is not yet fully understood. However, it is believed to involve the binding of 3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide to the active site of the enzyme, which then blocks the enzyme from binding to its substrate and prevents the enzyme from catalyzing its reaction.
Efectos Bioquímicos Y Fisiológicos
3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide has been studied for its potential effects on biochemical and physiological processes. In vitro studies have shown that 3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. Additionally, 3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide has been shown to inhibit the activity of the enzyme cytochrome P450, which is involved in the metabolism of drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide has several advantages for use in laboratory experiments. It is a stable, white crystalline solid that is soluble in organic solvents, making it easy to handle and store. Additionally, it is relatively inexpensive and can be synthesized from commercially available reagents. However, 3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide does have some limitations for use in laboratory experiments. It is not a highly active inhibitor of enzymes, and its effects on biochemical and physiological processes are not yet fully understood.
Direcciones Futuras
There are a number of potential future directions for the study of 3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide. Further research could be conducted to understand the mechanism by which 3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide inhibits enzymes, as well as its effects on biochemical and physiological processes. Additionally, further studies could be conducted to explore the potential applications of 3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide in drug design and medicinal chemistry. Finally, 3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide could be studied for its potential to inhibit other enzymes and its potential toxicity in vivo.
Propiedades
IUPAC Name |
3-[(5-chloro-2-fluorobenzoyl)amino]pyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFN4O2/c13-6-1-2-8(14)7(5-6)12(20)18-11-9(10(15)19)16-3-4-17-11/h1-5H,(H2,15,19)(H,17,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBYRWYBFPAGRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)NC2=NC=CN=C2C(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




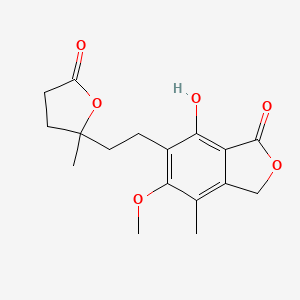
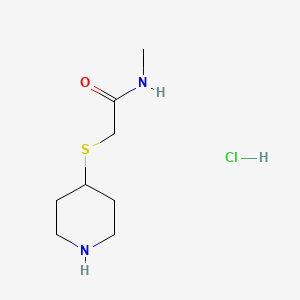
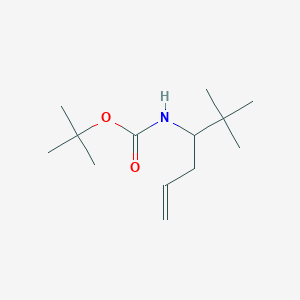
![tert-butyl N-[(6-hydroxyquinolin-5-yl)methyl]carbamate](/img/structure/B1431223.png)
![(7R,8aS)-2-benzyl-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1431224.png)
![3-[Methyl(phenyl)amino]butanoic acid](/img/structure/B1431225.png)
![4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1431226.png)
